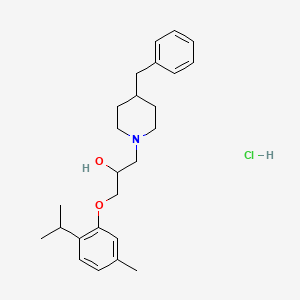

1-(4-Benzylpiperidin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperidin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C25H36ClNO2 and its molecular weight is 418.02. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Benzylpiperidin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzylpiperidin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Research on related compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, shows the synthesis process and evaluates antimicrobial and antiradical activities. These compounds, prepared via reactions involving alcohols and (3-chloromethyl-4-hydroxyphenyl)propan-1-ones, exhibit varied biological activities. The antimicrobial action against pathogens like Staphylococcus aureus and Escherichia coli, as well as antioxidant activity, has been documented, albeit lower than certain beta blockers (Čižmáriková et al., 2020).

Antagonistic Activity on NMDA Receptors

- A study highlighted the potential of derivatives of 1-(4-Benzylpiperidin-1-yl) as selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists. The structure-activity relationship (SAR) exploration revealed compounds with low nanomolar activity, showing significant analgesic effects in a formalin-induced hyperalgesia model in mice. This points to the therapeutic applications of such compounds in neurological conditions (Borza et al., 2007).

Allosteric Modulation of GABAB Receptors

- A series of derivatives was synthesized to investigate their role as allosteric modulators of GABAB receptors, indicating the significance of chemical modifications for enhanced receptor activity. These studies contribute to understanding receptor modulation and potentially developing new therapeutic agents (Kerr et al., 2007).

Uterine Relaxant Activity

- Compounds synthesized as racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides were evaluated for their uterine relaxant activity. This research highlights the pharmaceutical potential of structurally related compounds in managing preterm labor (Viswanathan & Chaudhari, 2006).

Cancer Cell Discrimination

- The development of fluorescent chemosensors based on derivatives for pH measurement demonstrates an innovative approach to distinguishing between normal cells and cancer cells, offering a new tool for cancer diagnosis and research (Dhawa et al., 2020).

properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO2.ClH/c1-19(2)24-10-9-20(3)15-25(24)28-18-23(27)17-26-13-11-22(12-14-26)16-21-7-5-4-6-8-21;/h4-10,15,19,22-23,27H,11-14,16-18H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIMABJPYHBGIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperidin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)

![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)

![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)

![ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2665723.png)